Pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQZEGSMBFHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591356 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-86-4 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of amidines with carbonyl compounds (such as esters, aldehydes, and ketones) in the presence of catalysts like copper or iron complexes. For instance, a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide under palladium-catalyzed oxidative conditions has been demonstrated to be effective .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Pyrimidine-4-amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
Pyrimidine-4-carboxamide derivatives have been identified as potent inhibitors of the SHP2 enzyme, which plays a critical role in cancer cell signaling pathways. Research indicates that these compounds can effectively reduce hyperproliferation in cancer cells by inhibiting the ERK/MAPK signaling pathway. For instance, a specific derivative demonstrated improved selectivity and safety compared to existing SHP2 antagonists, suggesting its potential for further development in cancer therapies .
Key Findings:
- Mechanism: Inhibition of SHP2 leads to decreased ERK phosphorylation, impacting cellular proliferation and survival.
- Safety Profile: Enhanced selectivity reduces cardiotoxicity risks associated with similar compounds.
HIV-1 Integrase Inhibition
Recent studies have explored the efficacy of this compound derivatives as inhibitors of HIV-1 integrase. Using quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) calculations, researchers have identified promising candidates that exhibit significant inhibitory activity against HIV-1 integrase .
Key Findings:
- Inhibitory Activity: Certain derivatives showed potent inhibition, indicating their potential as therapeutic agents against HIV.
- Mechanism: Targeting the integrase enzyme disrupts the viral replication process.
Neurological Disorders
The compound has also been investigated for its effects on neurobiological processes. Specifically, this compound derivatives have been shown to modulate the activity of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that affect emotional behavior. One such derivative, LEI-401, demonstrated significant effects on emotional behavior in animal models by decreasing levels of anandamide, a key endocannabinoid .
Key Findings:
- Behavioral Impact: Altering lipid signaling pathways can influence emotional responses.
- Potential Applications: This suggests avenues for treating mood disorders through modulation of lipid metabolism.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their therapeutic potential. Various studies have focused on modifying functional groups to enhance potency and selectivity while minimizing toxicity.
| Compound | Target | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|---|
| LEI-401 | NAPE-PLD | 27 | High | First selective NAPE-PLD inhibitor |
| Compound A | SHP2 | <10 | Moderate | Reduced cardiotoxicity compared to SHP099 |
| Compound B | HIV Integrase | 15 | High | Promising candidate for HIV therapy |
Case Studies
- SHP2 Inhibition in Cancer Therapy
- HIV Integration Disruption
- Neurobehavioral Modulation
Mechanism of Action
Pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives such as pyrimidine-2-carboxamide and pyrimidine-5-carboxamide. While all these compounds share the pyrimidine core structure, their unique substituents at different positions confer distinct chemical and biological properties. For instance, pyrimidine-2-carboxamide is known for its antiviral activity, whereas pyrimidine-5-carboxamide has been studied for its anticancer potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-4-carboxamide shares structural similarities with several heterocyclic compounds. Key comparisons include:
Pyrimidine-4-carboxylic Acid (CAS: 31462-59-6)
- Functional Group : Carboxylic acid (-COOH) at the 4-position.
- Molecular Formula : C₅H₄N₂O₂.
- Applications : Primarily used as a synthetic intermediate for amide derivatives. Unlike carboxamides, carboxylic acids exhibit higher acidity (pKa ~3–5), limiting their membrane permeability but enhancing solubility in aqueous media.
Pyrimidine-4-carbaldehyde (CAS: 2435-50-9)
- Functional Group : Aldehyde (-CHO) at the 4-position.
- Molecular Formula : C₅H₄N₂O.
- Molecular Weight : 108.1 g/mol.
- Reactivity : The aldehyde group is highly electrophilic, facilitating nucleophilic addition reactions. However, aldehydes are less stable than carboxamides and prone to oxidation, limiting their utility in long-term pharmaceutical formulations.
- Applications : Serves as a precursor for synthesizing imines or hydrazones in medicinal chemistry .
Piperidine-4-carboxamide (CAS: 39546-32-2)
- Core Structure : Piperidine (a six-membered saturated ring) substituted with a carboxamide group.
- Molecular Formula : C₆H₁₂N₂O.
- Applications: Widely used as a building block in drug discovery, particularly for central nervous system (CNS) targets. Unlike pyrimidine-based analogs, piperidine carboxamides exhibit enhanced conformational flexibility, which can improve binding to protein pockets.
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS: 1281185-16-7)
- Structure : A hybrid molecule combining pyrimidine and piperidine carboxamide moieties.
- The chloro and amino substituents on the pyrimidine ring enhance electronic diversity, while the piperidine group may improve solubility and bioavailability compared to simpler pyrimidine carboxamides .
Data Table: Comparative Analysis of this compound and Analogues
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|---|
| This compound | Not Provided | C₅H₅N₃O (inferred) | ~123.1 (calculated) | -CONH₂ | Pharmaceuticals, kinase inhibitors |
| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 140.1 | -COOH | Synthetic intermediate |
| Pyrimidine-4-carbaldehyde | 2435-50-9 | C₅H₄N₂O | 108.1 | -CHO | Precursor for imine synthesis |
| Piperidine-4-carboxamide | 39546-32-2 | C₆H₁₂N₂O | 128.2 | -CONH₂ | CNS drug intermediates |
Biological Activity
Pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including emotional regulation and inflammation. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), therapeutic potentials, and case studies.
Overview
The SAR studies of pyrimidine-4-carboxamides have revealed significant insights into their inhibitory effects on NAPE-PLD. The compound LEI-401, a derivative of this compound, has been identified as a potent and selective inhibitor of this enzyme, demonstrating sub-micromolar potency in vitro. The optimization of this compound involved modifying various substituents to enhance its biological activity.
Key Findings
- Inhibition Potency : LEI-401 showed a half-maximal inhibitory concentration (IC50) of approximately 10 μM against NAPE-PLD, marking it as one of the most effective inhibitors identified to date .
- Structural Modifications : The introduction of specific substituents at positions R1, R2, and R3 significantly influenced the binding affinity and inhibitory potency. For instance:
Table 1: Summary of SAR Findings for this compound Derivatives
| Compound | IC50 (μM) | Key Modifications | Notes |
|---|---|---|---|
| LEI-401 | ~10 | (S)-3-hydroxypyrrolidine at R3 | Potent NAPE-PLD inhibitor |
| Compound 2 | <1 | Optimization of R1 and R2 | Sub-micromolar potency achieved |
| Compound 17b | 10 | β-lactamase substrate | Moderate potency; not suitable for in vivo use |
Emotional Behavior Modulation
This compound derivatives have shown potential in modulating emotional behaviors through their action on the endocannabinoid system. In vivo studies demonstrated that administration of LEI-401 reduced NAE levels in the brains of mice, leading to altered emotional responses. This suggests that targeting NAPE-PLD may provide therapeutic avenues for treating mood disorders .
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory properties of pyrimidine-based compounds, including this compound derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2. In vitro studies indicated that certain derivatives significantly decreased mRNA expressions related to inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Mechanism | Experimental Model | Key Findings |
|---|---|---|---|
| Emotional Behavior | NAPE-PLD inhibition | Mice | Reduced NAEs; altered emotional responses |
| Anti-inflammatory | COX inhibition | Cell cultures | Significant reduction in COX-2 and iNOS levels |
| Anticancer | EGFR phosphorylation inhibition | Cancer cell lines | Induced apoptosis; cell cycle arrest at G2/M |
Case Study 1: LEI-401 and Emotional Behavior
In a pivotal study, LEI-401 was administered to freely moving mice to assess its effects on emotional behavior. The results indicated a significant decrease in NAE levels within the brain, correlating with reduced anxiety-like behaviors. This study underscores the potential for this compound derivatives in treating anxiety and depression .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated that specific compounds could significantly inhibit COX enzymes. These findings suggest that pyrimidine-based drugs could serve as effective anti-inflammatory agents, potentially offering alternatives to existing NSAIDs with fewer side effects .
Q & A
Q. What are the most efficient synthetic routes for Pyrimidine-4-carboxamide derivatives?
A palladium-catalyzed 3SM-4CR (three starting materials-four component reaction) strategy enables efficient synthesis from amidines, styrene, and DMF. This method leverages DMF as both a carbon and amide synthon, achieving four bond formations via C–H functionalization and cross-dehydrogenative coupling. The protocol uses green oxidants and offers high atom economy .
Q. How can co-crystallization techniques improve the solubility of this compound-based compounds?
Co-crystallization with glutaric acid increases intrinsic dissolution rates by 18-fold for low-solubility derivatives like 2-[4-(4-chloro-2-fluorophenoxy)phenyl]this compound. In vivo studies in dogs showed a threefold increase in bioavailability (AUC) compared to the pure API, validating this method for BCS Class II drug optimization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow OSHA HCS guidelines: avoid inhalation/ingestion, use PPE (gloves, goggles), ensure adequate ventilation, and store away from heat. GHS classifications include acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .
Q. What analytical methods are recommended for characterizing this compound derivatives post-synthesis?
Use NMR, HPLC (≥98% purity), and spectroscopy (e.g., IR, UV-Vis) for structural validation. Reference databases like NIST Chemistry WebBook provide standardized spectral data for cross-verification .
Q. How should researchers structure experimental protocols to ensure reproducibility of this compound synthesis and testing?
Document all conditions (catalyst loading, temperature), use primary literature for method replication, and include raw data in appendices. Follow IUPAC naming conventions and report statistical uncertainties (e.g., SEM) .
Advanced Research Questions
Q. How can pharmacophore-based 3D QSAR models guide the optimization of this compound derivatives for target specificity?
Generate five-site pharmacophore models (e.g., AAADR.1) with hydrogen bond acceptors/donors and aromatic residues. Use reference compounds like N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]this compound to align hypotheses with experimental bioactivity data .
Q. What strategies are effective in resolving conflicting bioactivity data for this compound analogs across different assays?
Apply FINER criteria to reassay under standardized conditions (pH, temperature). Use statistical tools (ANOVA, Bland-Altman plots) to identify methodological biases. Cross-validate with orthogonal assays (e.g., SPR vs. cell-based) .
Q. How does X-ray co-crystallography aid in understanding the binding interactions of this compound derivatives with enzymes like CD38?
Structural analysis of co-crystals (e.g., PRMT5/SAM complex, PDB: 4X61) reveals critical interactions at the 2-position of the pyrimidine scaffold. Overlay studies with inhibitors like EPZ015666 inform chimeric designs for enhanced binding .
Q. How can cross-dehydrogenative coupling approaches be integrated into multi-component reactions for functionalizing this compound scaffolds?
Combine Pd-catalyzed oxidative coupling with DMF as a dual synthon. Optimize step economy by merging C–H activation and dehydrogenative steps, as demonstrated in 3SM-4CR protocols .
Q. What computational tools and validation metrics should be prioritized when building predictive models for this compound metabolism?
Use MOE (Molecular Operating Environment) for SBDD (structure-based drug design) and validate with metrics like ROC-AUC, RMSE, and leave-one-out cross-validation. Incorporate isotope-labeling data to refine metabolic pathway predictions .
Q. How can structure-based drug design principles be applied to modify the pyrimidine ring system for enhanced pharmacokinetic properties?
Target the 4-carboxamide group for hydrogen bonding with active-site residues. Introduce substituents at the 2- and 6-positions to modulate lipophilicity (e.g., morpholinyl groups improve solubility) while maintaining potency .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50. Use nonlinear regression with software like GraphPad Prism. Report 95% confidence intervals and assess outliers via Grubbs’ test .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
